

# Comprehensive Application Notes: Isavuconazonium Sulfate Dosing Regimen for Invasive Aspergillosis

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## Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

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## Introduction and Clinical Context

**Invasive aspergillosis** represents a significant threat to immunocompromised patients, particularly those with hematologic malignancies, solid organ transplantation, or stem cell transplantation. The **incidence of invasive fungal infections** has been steadily increasing in recent years due to expanding immunocompromised populations and extended geographic ranges of endemic fungi. [1] Among the available antifungal agents, **isavuconazonium sulfate** has emerged as an important therapeutic option since its approval by the FDA in 2015. This prodrug is rapidly converted to the active moiety **isavuconazole**, a broad-spectrum triazole antifungal that demonstrates potent activity against *Aspergillus* species and other medically significant fungi. [2]

The treatment landscape for invasive aspergillosis has evolved significantly with the introduction of newer azole antifungals. According to recent guidelines assessed using the **AGREE II instrument**, voriconazole and isavuconazole are now recommended as first-line therapy for invasive aspergillosis. [1] The 2024 **American Thoracic Society Clinical Practice Guideline** provides a conditional recommendation for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy, though this is based on low-quality evidence. [3] Isavuconazole's position in therapeutic guidelines has been

strengthened by its demonstrated non-inferiority to voriconazole in clinical trials, coupled with its potentially favorable safety profile. [2]

## Dosing Regimens

### Adult Dosing Schedule

The **standard dosing regimen** for **isavuconazonium sulfate** in adult patients with invasive aspergillosis follows a specific loading and maintenance sequence designed to rapidly achieve therapeutic plasma concentrations. The **loading phase** consists of one 372 mg dose (equivalent to 200 mg of isavuconazole) administered every 8 hours for six doses (48 hours total). [4] Following completion of the loading phase, the **maintenance phase** begins 12-24 hours after the last loading dose with one 372 mg dose administered once daily. [4] This structured approach ensures that therapeutic levels are reached quickly while maintaining effective concentrations throughout the treatment course.

**Formulation equivalence** is an important consideration in dosing calculations. Each 372 mg vial or capsule of **isavuconazonium sulfate** delivers 200 mg of the active moiety isavuconazole. [4] Similarly, the 186 mg strength is equivalent to 100 mg of isavuconazole, and the 74.5 mg strength equals 40 mg of isavuconazole. [4] This consistent proportionality allows for flexible dosing strategies while maintaining accurate delivery of the active therapeutic component across different formulations.

Table 1: Adult Dosing Regimen for **Isavuconazonium Sulfate** in Invasive Aspergillosis

Phase	Dose	Frequency	Duration	Notes
<b>Loading</b>	372 mg (200 mg isavuconazole)	Every 8 hours	48 hours (6 doses)	Initiate immediately after diagnosis
<b>Maintenance</b>	372 mg (200 mg isavuconazole)	Once daily	Until infection resolution	Start 12-24 hours after last loading dose

### Pediatric Dosing Schedule

For pediatric patients, dosing of **isavuconazonium sulfate** is approved for two distinct age groups. For children **1 year of age and older**, the intravenous formulation is indicated, while for those **6 years of age and older who weigh at least 16 kg**, both intravenous and capsule formulations may be used. [4] The pediatric dosing follows the same loading and maintenance principle as adult dosing but is calculated based on body weight. [4] It is important to note that the **maximum individual dose** for any pediatric patient should not exceed 372 mg for any loading or daily maintenance administration. [4]

**Dosing calculations** for pediatric patients are weight-based, with the loading dose consisting of 10 mg/kg (equivalent to 5.4 mg/kg of isavuconazole) administered every 8 hours for six doses (48 hours). The maintenance dose is then 10 mg/kg (5.4 mg/kg isavuconazole) once daily, starting 12-24 hours after the last loading dose. [4] For patients who cannot swallow capsules, the intravenous formulation may be administered via nasogastric tube to those  $\geq 6$  years of age and weighing  $\geq 16$  kg. [4] When using multiple 74.5 mg capsules to achieve a dose, it is important to note that five 74.5 mg CRESEMBA capsules are equivalent to two 186 mg CRESEMBA capsules. [4]

Table 2: Pediatric Dosing Regimen for **Isavuconazonium Sulfate**

Parameter	Loading Dose	Maintenance Dose	Administration Notes
<b>Dose Calculation</b>	10 mg/kg isavuconazonium sulfate (5.4 mg/kg isavuconazole) every 8 hours	10 mg/kg isavuconazonium sulfate (5.4 mg/kg isavuconazole) once daily	Start maintenance 12-24 hours after last loading dose
<b>Maximum Dose</b>	372 mg per individual dose	372 mg per individual dose	Applies to all pediatric patients
<b>Age Restrictions</b>	IV: $\geq 1$ year; Capsules: $\geq 6$ years and $\geq 16$ kg	IV: $\geq 1$ year; Capsules: $\geq 6$ years and $\geq 16$ kg	NG tube administration: $\geq 6$ years and $\geq 16$ kg

## Pharmacokinetic Profile

### Absorption and Distribution

**Isavuconazonium sulfate** demonstrates favorable pharmacokinetic properties that support its clinical utility. The drug exhibits **98% absolute bioavailability** following oral administration, which is notably high compared to other azole antifungals. [5] This high bioavailability contributes to predictable exposure and minimizes interpatient variability. The time to reach **maximum plasma concentration (T<sub>max</sub>)** is typically 2-3 hours after single and multiple oral doses, and importantly, administration with or without food does not significantly affect absorption. [5] For patients who cannot swallow capsules, **nasogastric tube administration** provides exposure similar to the oral capsule, maintaining the pharmacokinetic advantages. [5]

**Distribution characteristics** of isavuconazole include extensive tissue penetration with a mean steady-state volume of distribution of approximately 450 liters, indicating widespread distribution throughout body tissues. [5] The drug is **highly protein-bound (>99%)**, predominantly to albumin, which influences both its volume of distribution and the fact that it is not significantly removed by hemodialysis. [4] [5] The extensive distribution is particularly advantageous for treating invasive fungal infections that often involve deep-seated tissue sites beyond the bloodstream.

## Metabolism and Excretion

**The metabolic pathway** of **isavuconazonium sulfate** involves rapid hydrolysis in blood by esterases to the active moiety isavuconazole and an inactive cleavage product. [5] The active metabolite **isavuconazole** is subsequently metabolized primarily by **cytochrome P450 enzymes**, specifically CYP3A4 and CYP3A5, with further processing by uridine diphosphate-glucuronosyltransferases (UGT). [5] This metabolic profile is significant for anticipating drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.

**Elimination pathways** of isavuconazole were characterized in radiolabeled studies, which found that following oral administration, 46.1% of the radioactive dose was recovered in feces and 45.5% in urine. [5] Notably, **renal excretion of unchanged isavuconazole** accounts for less than 1% of the administered dose, which explains why no dose adjustment is necessary for renal impairment, including end-stage renal disease. [5] The mean plasma half-life of approximately 130 hours supports once-daily dosing during the maintenance phase. [5]

*Table 3: Pharmacokinetic Parameters of Isavuconazole at Steady State*

Parameter	186 mg Capsules (n=37)	372 mg Capsules (n=32)	Clinical Significance
C <sub>max</sub> (mg/L)	7.5 (SD 1.9)	20.0 (SD 3.6)	Dose-proportional increase
T <sub>max</sub> (h)	3.0 (2.0-4.0)	4.0 (2.0-4.0)	Consistent absorption time
AUC (mg•h/L)	121.4 (SD 35.8)	352.8 (SD 72.0)	Proportional exposure
Half-life (h)	130 (population estimate)	130 (population estimate)	Supports once-daily dosing

## Formulation and Administration Protocols

### Intravenous Formulation

The **intravenous formulation** of **isavuconazonium sulfate** is a water-soluble product that offers an important administration option for patients who cannot tolerate oral medications. [4] Unlike some other azole antifungals, the IV formulation **does not contain cyclodextrin**, eliminating the need for dose adjustment in patients with renal impairment. [4] This represents a significant advantage for critically ill patients who may experience fluctuating renal function. Preparation requires reconstitution and dilution in 250 mL of a compatible diluent (0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP), and administration must occur through an infusion set with an **in-line filter** (pore size 0.2-1.2 micron). [4]

**Infusion protocols** specify that the IV formulation should be administered over a minimum of 1 hour to reduce the risk of infusion-related reactions. [4] It is critical **not to administer** as an IV bolus injection, and CRESEMBA should not be infused simultaneously with other IV medications. [4] IV lines must be flushed with 0.9% sodium chloride injection, USP, or 5% dextrose injection, USP, prior to and after infusion of CRESEMBA. [4] Additionally, after dilution, unnecessary vibration or vigorous shaking of the solution should be avoided, and the pneumatic transport system should not be used, as these mechanical disturbances may promote precipitate formation. [4]

### Oral Formulation

**The capsule formulation** provides flexibility for patients who can tolerate oral medications and is particularly valuable for step-down therapy or completion of treatment in the outpatient setting. CRESEMBA capsules should be **swallowed whole** and not chewed, crushed, dissolved, or opened, as this could compromise the delivery of the active ingredient. [4] The capsules can be taken without regard to meals, which enhances adherence and convenience for patients. [4] The bioequivalence between the IV and oral formulations allows for seamless transition between administration routes without requiring additional loading doses. [4]

**For special populations**, specifically those with feeding tubes, the intravenous formulation may be administered via nasogastric tube for patients  $\geq 6$  years of age and weighing  $\geq 16$  kg. [4] It is important to note that the **capsules should not be administered** through a nasogastric tube. [4] After NG tube administration of the IV formulation, the tube should be flushed with three rinses of 5 mL of Water for Injection, USP, to ensure complete delivery of the dose. [4] This approach maintains the exposure benefits while accommodating patients with functional gastrointestinal tracts who cannot swallow capsules.

## Clinical Guidelines and Therapeutic Positioning

### Place in Therapy

**Current clinical guidelines** position isavuconazole as a first-line option for the treatment of invasive aspergillosis. The 2023 appraisal of guidelines revealed that **voriconazole and isavuconazole** are currently recommended as primary therapeutic choices for this indication. [1] This recommendation reflects the evolving evidence base that has accumulated since the approval of isavuconazole, including its demonstrated efficacy and safety profile in comparative trials. The positioning in guidelines is particularly significant as it influences institutional protocols and reimbursement policies.

**The supporting evidence** for isavuconazole in invasive aspergillosis includes a pivotal phase 3 clinical trial that demonstrated its non-inferiority to voriconazole. [2] Additional studies have shown that isavuconazole may be associated with **fewer drug-related adverse events** and lower discontinuation rates due to toxicity compared to some other azoles. [2] The predictable pharmacokinetics of isavuconazole, with minimal need for therapeutic drug monitoring in most patients, further supports its utility in both inpatient and outpatient settings. [5]

## Combination Therapy Approaches

The role of combination antifungal therapy for invasive aspergillosis continues to evolve, with recent guidelines offering conditional recommendations for this approach. The 2024 American Thoracic Society guideline provides a **conditional recommendation** for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy. [3] This recommendation acknowledges the limited evidence base while recognizing that certain high-risk patients might benefit from more aggressive initial therapy.

**Considerations for combination therapy** should include the patient's underlying immune status, severity of infection, and presence of extrapulmonary disease. The potential for additive toxicity and drug interactions must be carefully weighed against possible benefits. When combination therapy is employed, close monitoring of liver function tests and drug levels (for interacting medications) is essential. The optimal duration of combination therapy remains undefined, though many experts transition to monotherapy after initial clinical stabilization, particularly if immune reconstitution has occurred.

## Safety and Tolerability

### Adverse Event Profile

The safety profile of **isavuconazonium sulfate** has been characterized in clinical trials involving both adult and pediatric patients. In adults, the **most frequently reported adverse reactions** include nausea (26%), vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%), constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). [4] These adverse events were generally manageable and infrequently led to treatment discontinuation.

**In pediatric patients**, the adverse reaction profile is somewhat distinct, with the most common events being diarrhea (26%), abdominal pain (23%), vomiting (21%), elevated liver chemistry tests (18%), rash (14%), nausea (13%), pruritus (13%), and headache (12%). [4] Overall, the safety profile in pediatric patients is similar to that observed in adults, with serious adverse reactions being uncommon in both populations. The adverse reactions that most frequently led to permanent discontinuation in clinical trials included confusional

state, acute renal failure, increased blood bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and vomiting, though all occurred in  $\leq 0.7\%$  of patients. [4]

## Important Drug Interactions

**Isavuconazole's metabolism** via CYP3A4 creates the potential for significant drug-drug interactions that must be carefully considered in clinical practice. **Contraindicated combinations** include coadministration with strong CYP3A4 inhibitors such as ketoconazole or high-dose ritonavir (400 mg every 12 hours), as these can significantly increase plasma concentrations of isavuconazole. [4] Similarly, strong CYP3A4 inducers such as rifampin, carbamazepine, St. John's wort, or long-acting barbiturates are also contraindicated due to their potential to substantially decrease isavuconazole concentrations, potentially leading to therapeutic failure. [4]

**Additional precautions** include awareness that isavuconazole shortens the QTc interval in a concentration-related manner, leading to its contraindication in patients with familial short QT syndrome. [4] Unlike some other azoles that prolong the QT interval, this unique effect of isavuconazole may be advantageous for patients at risk for arrhythmias, though it still requires careful consideration when administering to patients with underlying cardiac conditions. Therapeutic drug monitoring is not routinely recommended for isavuconazole, unlike some other azole antifungals, due to its more predictable pharmacokinetic profile. [6]

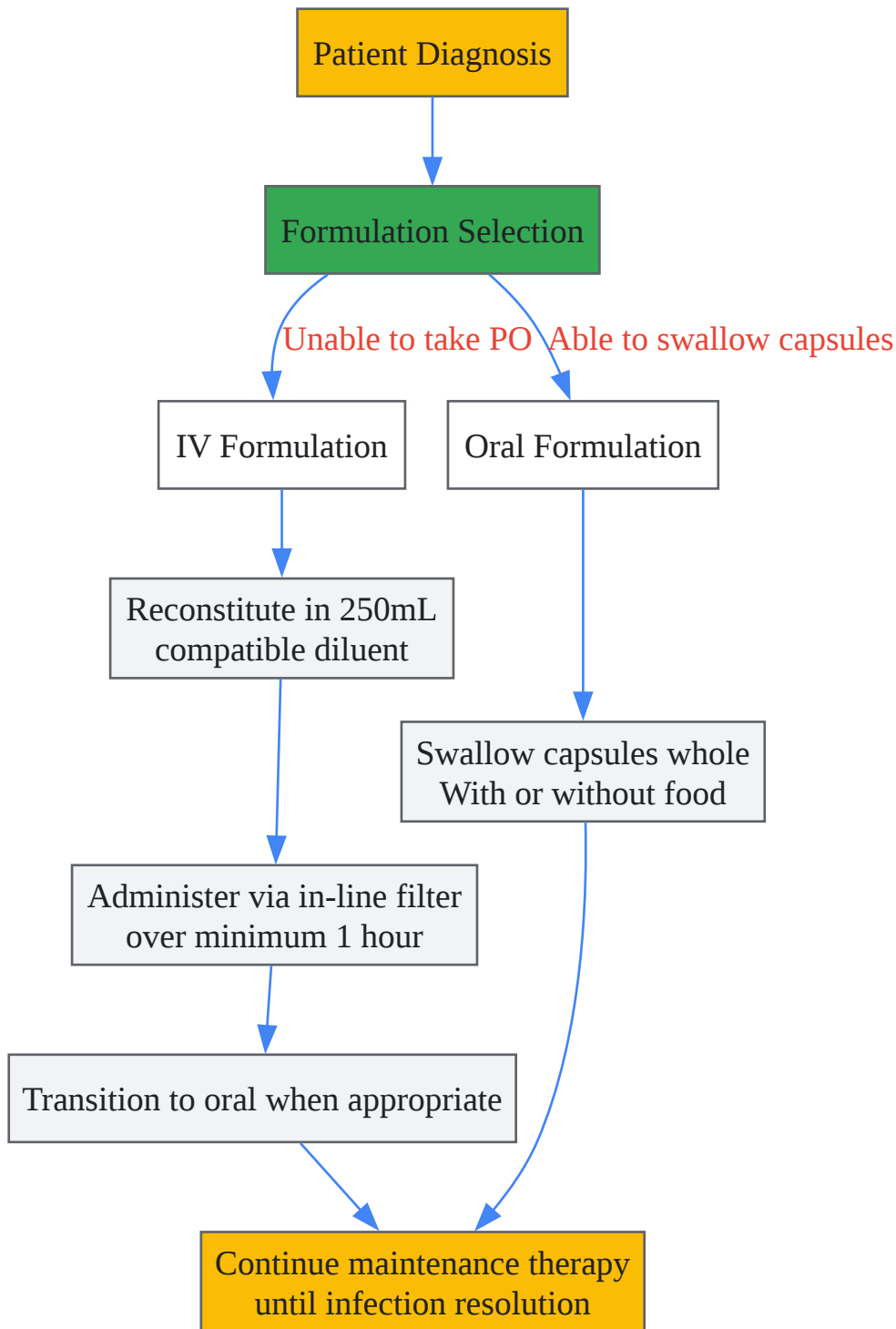
## Experimental and Research Applications

### Pharmacokinetic Studies

**Research investigations** have expanded our understanding of **isavuconazonium sulfate's** pharmacokinetic properties across different populations. A 2022 study in healthy adult Japanese subjects found that clearance was lower in this population compared to predominantly White populations but similar to other non-Japanese Asian populations. [7] Despite these ethnic differences, the plasma isavuconazole concentrations observed in Japanese subjects remained within the range established in the pivotal phase 3 study, with no relationship identified between exposure and either efficacy or safety outcomes. [7]

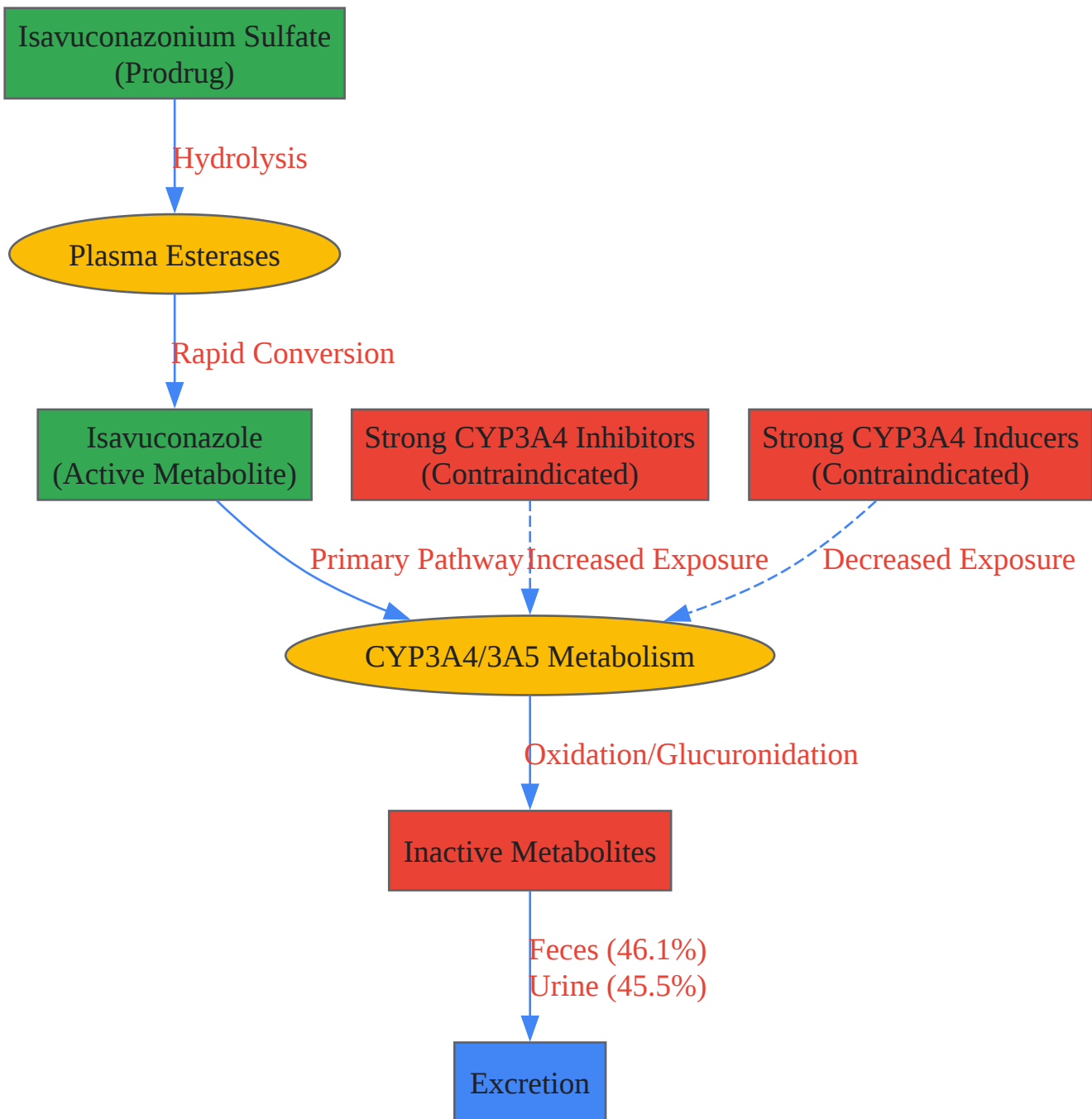
**Animal model investigations** have provided additional insights into the pharmacokinetic behavior of isavuconazole. A 2024 study in healthy dogs demonstrated that both oral and intravenous administration achieved plasma levels comparable to human therapeutic targets when properly administered. [2] The study reported a median maximum isavuconazole peak plasma concentration of 3,876.5 ng/mL following oral administration, with peak levels reached at approximately 1.3 hours. [2] The half-life was calculated at 9.4 and 14.0 hours for oral and intravenous routes, respectively, in the canine model. [2]

## Administration Protocol Visualizations



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*Diagram 1: Isavuconazonium Sulfate Administration Workflow* - This flowchart illustrates the decision pathway for formulation selection and administration protocols for both IV and oral routes, including the option to transition between formulations.



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*Diagram 2: Metabolic Pathway and Key Interactions* - This visualization depicts the metabolic conversion of the prodrug to active moiety and highlights critical drug interaction points that impact isavuconazole exposure.

## Conclusion

**Isavuconazonium sulfate** represents an important advancement in the antifungal armamentarium for invasive aspergillosis, offering predictable pharmacokinetics, flexible administration options, and a generally favorable safety profile. The well-defined dosing regimen, with its loading and maintenance phases, ensures rapid achievement of therapeutic levels followed by sustained exposure. The bioequivalence between IV and oral formulations facilitates seamless transitions across care settings, supporting both initial management in hospitalized patients and completion of therapy in the outpatient setting. As clinical experience continues to accumulate and further research elucidates its role in combination regimens and special populations, **isavuconazonium sulfate** remains a valuable therapeutic option for this serious fungal infection.

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